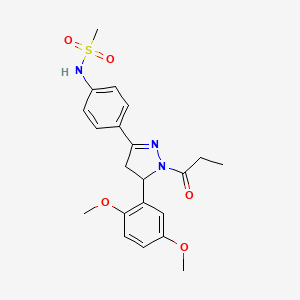
(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” belongs to a class of compounds known as isoindolinones . Isoindolinones are versatile materials extensively used in scientific research and offer immense potential in drug discovery, organic synthesis, and medicinal chemistry due to their unique structural properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound closely related to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. This synthesis involves significant improvements over previous methods, including the use of more stable intermediates and avoiding the need for column chromatography (Yoshida et al., 2014).
- Benaka Prasad et al. (2018) synthesized a structurally similar compound and characterized its structure through various techniques like X-ray diffraction, IR, and NMR. The synthesized compound was also evaluated for antiproliferative activity (Benaka Prasad et al., 2018).
Biological Activity and Pharmacological Potential :
- Kucukoglu et al. (2019) investigated a series of compounds, including ones structurally related to this compound, for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targeted in diseases like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).
- Basappa et al. (2004) developed a simple and efficient method for the synthesis of 1,2-benzisoxazole analogues, including a compound similar to this compound. These compounds were found to be potent acetylcholinesterase inhibitors (Basappa et al., 2004).
Pharmacokinetics and Metabolism Studies :
- Umehara et al. (2009) conducted a study on the metabolites of a closely related compound in human urine, plasma, and feces. This research helps in understanding the pharmacokinetics and metabolism of such compounds in the human body (Umehara et al., 2009).
Chemical Reactions and Interactions :
- Mancini et al. (1999) explored the kinetics of reactions involving compounds similar to this compound. This study provides insights into the behavior of such compounds under different experimental conditions (Mancini et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that contact with skin should be avoided . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Mecanismo De Acción
Target of Action
The compound is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . Cereblon is a protein that serves as a primary target for immunomodulatory drugs and is involved in various biological processes.
Biochemical Pathways
The compound is used in the development of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells
Result of Action
The compound is a basic building block for making protein degrader library . The exact molecular and cellular effects would depend on the specific proteins targeted by the PROTACs developed using this compound.
Propiedades
IUPAC Name |
4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMUNXJNDJBFI-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)


![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)


![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)


